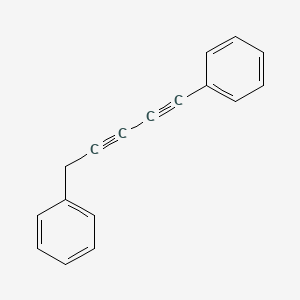![molecular formula C20H20N2 B14742079 4,4'-[1,4-Phenylenebis(methylene)]dianiline CAS No. 2811-55-4](/img/structure/B14742079.png)
4,4'-[1,4-Phenylenebis(methylene)]dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[1,4-Phenylenebis(methylene)]dianiline is an organic compound with the molecular formula C20H20N2. It is a derivative of aniline, featuring two aniline groups connected by a 1,4-phenylenebis(methylene) bridge. This compound is known for its applications in various fields, including materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(methylene)]dianiline typically involves the reaction of 1,4-bis(chloromethyl)benzene with aniline under basic conditions. The reaction proceeds as follows:
- Dissolve 1,4-bis(chloromethyl)benzene in a suitable solvent such as dichloromethane.
- Add aniline and a base, such as sodium hydroxide, to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of 4,4’-[1,4-Phenylenebis(methylene)]dianiline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4,4’-[1,4-Phenylenebis(methylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学研究应用
4,4’-[1,4-Phenylenebis(methylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
作用机制
The mechanism of action of 4,4’-[1,4-Phenylenebis(methylene)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(aniline): Similar structure but with a methylene bridge instead of a 1,4-phenylenebis(methylene) bridge.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer chemistry and materials science.
Uniqueness
4,4’-[1,4-Phenylenebis(methylene)]dianiline is unique due to its specific structural features, which confer distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
属性
CAS 编号 |
2811-55-4 |
|---|---|
分子式 |
C20H20N2 |
分子量 |
288.4 g/mol |
IUPAC 名称 |
4-[[4-[(4-aminophenyl)methyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H20N2/c21-19-9-5-17(6-10-19)13-15-1-2-16(4-3-15)14-18-7-11-20(22)12-8-18/h1-12H,13-14,21-22H2 |
InChI 键 |
PBPYNPXJEIOCEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
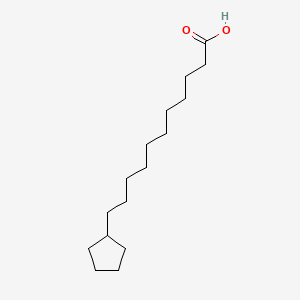
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
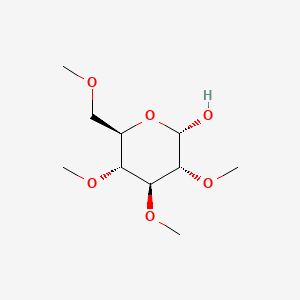
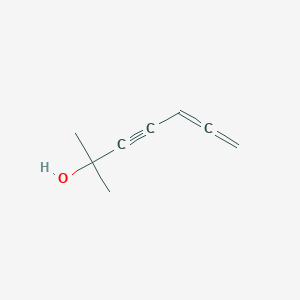
![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

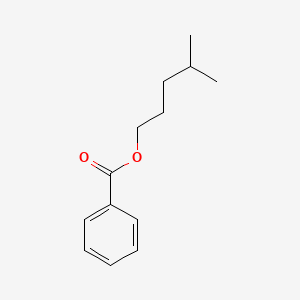
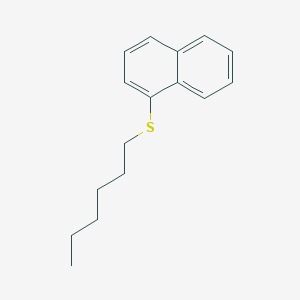
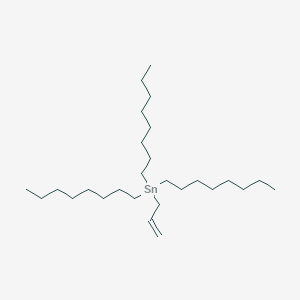
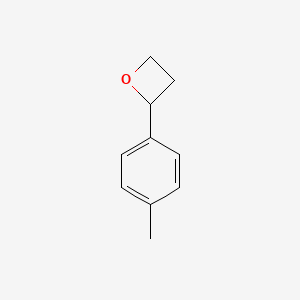
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
